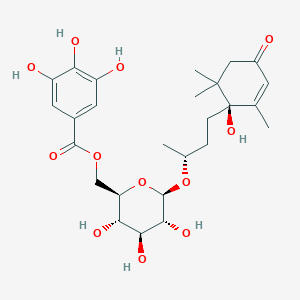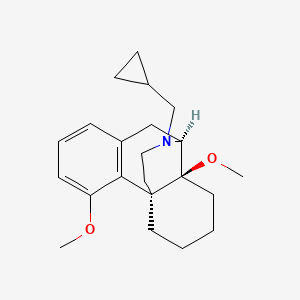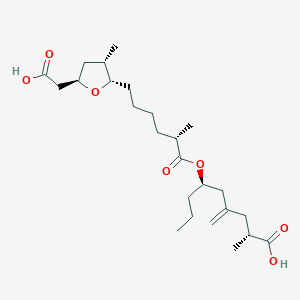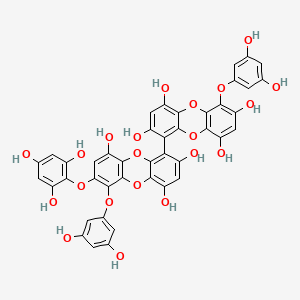
Sulfamoyl iodide (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamoyl iodide (9CI) is an organosulfur compound characterized by the presence of a sulfonyl group bonded to an iodine atom. This compound is part of the broader class of sulfonyl halides, which are known for their reactivity and diverse applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Sulfamoyl iodide (9CI) can be synthesized through the reaction of sulfonyl chlorides with iodide salts. One common method involves the reaction of methanesulfonyl chloride with sodium iodide in an aprotic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature, yielding sulfamyl iodide and sodium chloride as a byproduct.
Industrial Production Methods: Industrial production of sulfamyl iodide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Sulfamoyl iodide (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Sulfamoyl iodide (9CI) can be oxidized to form sulfonyl iodates or reduced to form sulfonyl iodides with different oxidation states.
Addition Reactions: It can add to alkenes and alkynes, forming adducts that are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Iodates: Formed from oxidation reactions.
科学研究应用
Sulfamoyl iodide (9CI) has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active sulfonamides, which have antimicrobial properties.
Medicine: Sulfonamides derived from sulfamyl iodide are used in the development of antibiotics and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of sulfamyl iodide involves the formation of reactive intermediates such as sulfonyl radicals or cations. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions include nucleophilic substitution, radical addition, and electrophilic aromatic substitution.
相似化合物的比较
Methanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.
Tosyl Chloride: Contains a toluene group attached to the sulfonyl group.
Uniqueness: Sulfamoyl iodide (9CI) is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other sulfonyl halides. The iodine atom makes sulfamyl iodide more reactive in nucleophilic substitution reactions and provides unique opportunities for the synthesis of iodine-containing compounds.
属性
CAS 编号 |
102479-80-1 |
|---|---|
分子式 |
H2INO2S |
分子量 |
206.99 g/mol |
IUPAC 名称 |
sulfamoyl iodide |
InChI |
InChI=1S/H2INO2S/c1-5(2,3)4/h(H2,2,3,4) |
InChI 键 |
DMPIUZWQZODITO-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)I |
规范 SMILES |
NS(=O)(=O)I |
同义词 |
iodosulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cucurbit[10]uril](/img/structure/B1258260.png)


![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)


![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)






